molecular formula C20H34ClNO3 B072395 3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride CAS No. 1510-29-8

3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride

Cat. No. B072395
CAS RN: 1510-29-8
M. Wt: 371.9 g/mol
InChI Key: XVCRYGWPPJRQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride, commonly known as DMMDA-2, is a psychoactive drug that belongs to the class of substituted amphetamines. It is a derivative of 2,5-dimethoxy-4-methylamphetamine (DOM), which is a potent hallucinogen. DMMDA-2 has been found to exhibit psychedelic properties and has been studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, perception, and cognition. DMMDA-2 has also been found to affect other neurotransmitter systems, such as the glutamate and GABA systems.

Biochemical And Physiological Effects

DMMDA-2 has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as body temperature. It has also been found to affect the levels of various hormones, such as cortisol and prolactin. DMMDA-2 has been found to have a number of effects on the brain, including changes in brain activity and connectivity.

Advantages And Limitations For Lab Experiments

DMMDA-2 has a number of advantages for use in lab experiments. It is a potent hallucinogen, which makes it useful for studying the effects of psychedelics on the brain. It has also been found to have a relatively long duration of action, which makes it useful for studying the long-term effects of psychedelics. However, DMMDA-2 has a number of limitations, including its potential for causing adverse effects such as anxiety and psychosis. It is also a controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on DMMDA-2. One area of interest is its potential for use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential for use in the study of consciousness and the nature of subjective experience. Further research is needed to fully understand the effects of DMMDA-2 on the brain and its potential for use in scientific research.

Synthesis Methods

DMMDA-2 can be synthesized using a multi-step process involving the reaction of 4-(2-methylpropoxy)benzyl chloride with diethylamine, followed by the reaction of the resulting compound with 2,5-dimethoxy-4-methylamphetamine. The final product is obtained by treating the resulting compound with hydrochloric acid.

Scientific Research Applications

DMMDA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit psychedelic properties, similar to other hallucinogens such as LSD and psilocybin. DMMDA-2 has been studied for its effects on the brain, particularly on serotonin receptors. It has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.

properties

CAS RN

1510-29-8

Product Name

3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride

Molecular Formula

C20H34ClNO3

Molecular Weight

371.9 g/mol

IUPAC Name

[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate;hydrochloride

InChI

InChI=1S/C20H33NO3.ClH/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4;/h9-12,15-17H,7-8,13-14H2,1-6H3;1H

InChI Key

XVCRYGWPPJRQJP-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C.Cl

Canonical SMILES

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C.Cl

Related CAS

299-61-6 (Parent)

Origin of Product

United States

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